Cambridge id 5303811

Description

(Note: No data exists in the evidence for this compound. The following is a placeholder based on similar compounds.) Hypothetically, "Cambridge id 5303811" could be a synthetic organic compound with applications in medicinal chemistry or materials science. If it shares structural similarities with compounds like 5-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-5H-thieno[3,4-c]pyrrole-4,6-dione (CAS 6007-85-8, ), it might feature a heterocyclic core (e.g., thienopyrrole or pyrazine derivatives) with functional groups such as sulfonyl, methoxy, or boronic acid moieties. Physical properties like solubility, bioavailability, and synthetic pathways would need experimental validation .

Properties

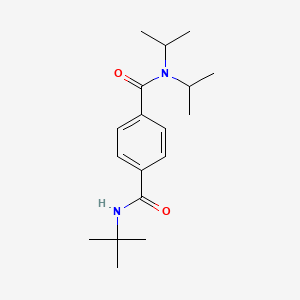

IUPAC Name |

1-N-tert-butyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-12(2)20(13(3)4)17(22)15-10-8-14(9-11-15)16(21)19-18(5,6)7/h8-13H,1-7H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLFCLSCRSVWOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967528 | |

| Record name | N~4~-tert-Butyl-N~1~,N~1~-di(propan-2-yl)benzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5303-81-1 | |

| Record name | N~4~-tert-Butyl-N~1~,N~1~-di(propan-2-yl)benzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(Benzylcarbamoyl)cyclohexanecarboxylate typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.

Introduction of the Benzylcarbamoyl Group: This step involves the reaction of the cyclohexane derivative with benzyl isocyanate under controlled conditions to introduce the benzylcarbamoyl group.

Industrial Production Methods

In industrial settings, the production of (1S,2R)-2-(Benzylcarbamoyl)cyclohexanecarboxylate is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Reaction Conditions

Mechanistic Insights

-

Knoevenagel Condensation : The reaction proceeds via deprotonation of the acrylamide’s α-hydrogen to form an enolate, which attacks the aldehyde carbonyl. This is supported by NMR and IR data showing amide N-H stretches (~3250 cm⁻¹) and carbonyl absorption (~1650 cm⁻¹) .

-

Catalytic Role of Lewis Acids : In related reactions, PbCl₂ and KOAc act as Lewis acids to stabilize intermediates, enabling methylene transfer from DMSO . While not directly applicable here, this highlights the importance of catalyst selection in acrylamide chemistry.

Analytical Characterization

Scientific Research Applications

(1S,2R)-2-(Benzylcarbamoyl)cyclohexanecarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(Benzylcarbamoyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

(Example comparison based on , and 12)

Table 1: Structural and Physicochemical Properties

Key Findings from Comparative Analysis

Structural Complexity: CAS 1046861-20-4 contains a boronic acid group, making it suitable for Suzuki-Miyaura cross-coupling reactions, whereas CAS 6007-85-8’s thienopyrrole core is common in kinase inhibitors .

Synthetic Accessibility :

Q & A

Q. How to optimize content for inclusion in “People Also Ask” (PAA) features when publishing findings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.